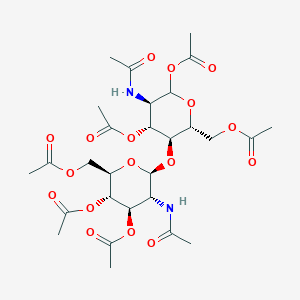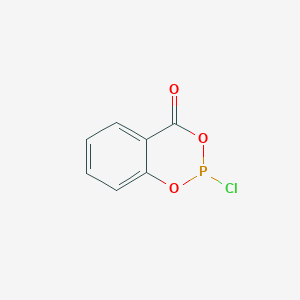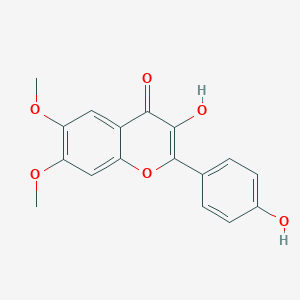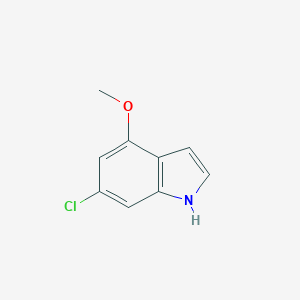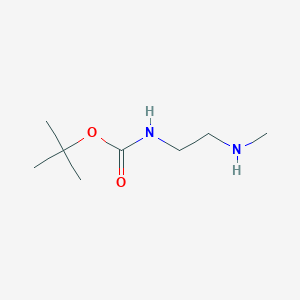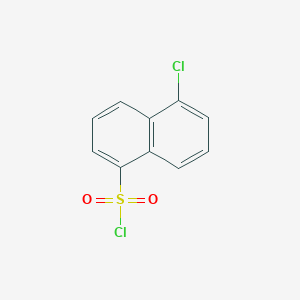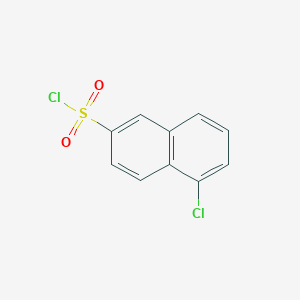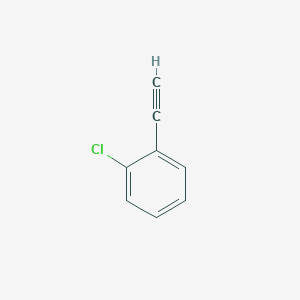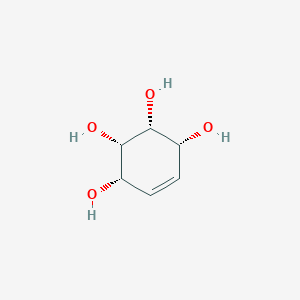
4-脱氧-4-氟-D-甘露糖
描述
4-Deoxy-4-fluoro-D-mannose is a fundamental constituent in biomedicine and plays a significant role in the advancement of antiviral pharmaceuticals . Its exceptional molecular composition allows it to precisely pinpoint and impede the duplication of specific viruses, such as the influenza virus .
Synthesis Analysis
4-Deoxy-4-fluoro-D-mannose is synthesized by the transfer of a 6-hydroxyl group from 6,6’-dideoxyadenosine to the C6 hydroxyl group of 3,6’-dihexadecylthio adenosine .Molecular Structure Analysis
The molecular formula of 4-Deoxy-4-fluoro-D-mannose is C6H11FO5 . It has an average mass of 182.147 Da and a monoisotopic mass of 182.059052 Da .Chemical Reactions Analysis
4-Deoxy-4-fluoro-D-mannose inhibits the glycosylation of the G protein of vesicular stomatitis virus . It blocks the synthesis of lipid-linked oligosaccharides .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Deoxy-4-fluoro-D-mannose are influenced by its high electronegativity and the absence of any other substituent . The C–F bond is highly polarized, which affects the electron density of the carbohydrate structure .科学研究应用
Inhibition of Glycosylation of Viral G-Protein
4-Deoxy-4-fluoro-D-mannose (4F-Man) has been shown to inhibit the glycosylation of the G protein of vesicular stomatitis virus . This inhibition is a consequence of depleted intracellular pools of Glc3Man9GlcNAc2-PP-Dol .
Interference with Viral Duplication
4F-Man’s unique molecular composition allows it to precisely pinpoint and impede the duplication of specific viruses, such as the influenza virus .
Metabolization in Yeast
4F-Man has been shown to be metabolized in yeast . This could potentially open up new avenues for research in yeast metabolism and bioengineering.
Molecular Recognition Studies
Fluorinated carbohydrates like 4F-Man have been used as chemical probes for molecular recognition studies . These studies can provide valuable insights into the interactions between molecules.
Development of Antiviral Pharmaceuticals
Due to its ability to interfere with viral duplication, 4F-Man plays a crucial role in the development of antiviral pharmaceuticals .
Study of Protein Glycosylation
4F-Man has been used to study the biosynthesis and function of glycoprotein oligosaccharide chains . This research could potentially lead to the development of new therapeutic strategies for diseases related to protein glycosylation.
作用机制
Target of Action
The primary target of 4-Deoxy-4-fluoro-D-mannose (4F-Man) is the glycoprotein (G) of vesicular stomatitis virus . This glycoprotein plays a crucial role in the life cycle of the virus, particularly in the process of glycosylation .
Mode of Action
4F-Man, a synthetic analog of D-mannose, interacts with its target by inhibiting the glycosylation of the G protein . When cells infected with vesicular stomatitis virus are exposed to 4F-Man, the G protein migrates more rapidly than G protein isolated from control cells . This indicates that 4F-Man blocks the glycosylation of the G protein .
Biochemical Pathways
The effect of 4F-Man on the synthesis of the G protein affects the biosynthesis and function of the asparagine-linked oligosaccharide chains of glycoproteins . This inhibition is a consequence of depleted intracellular pools of Glc3Man9GlcNAc2-PP-Dol . Additionally, incubation of Saccharomyces cerevisiae S288C with 4F-Man resulted in the formation of three metabolites: 4-deoxy-4-fluoro-D-mannose 1,6-bisphosphate, 4-deoxy-4-fluoro-D-mannose 6-phosphate, and GDP-4-deoxy-4-fluoro-D-mannose .
Pharmacokinetics
The pharmacokinetics of 4F-Man involve its interaction with the cells infected with vesicular stomatitis virus. The cells are incubated with 4F-Man for a certain period, after which the viral proteins are analyzed . .
Result of Action
The molecular effect of 4F-Man’s action is the inhibition of the glycosylation of the G protein, which alters the normal events of protein glycosylation . On a cellular level, this results in the rapid migration of the G protein from cells exposed to 4F-Man .
Action Environment
The action of 4F-Man is influenced by the environment within the cells infected with vesicular stomatitis virus. The concentration of 4F-Man, the duration of incubation, and the presence of other compounds like tunicamycin can affect the efficacy of 4F-Man . .
安全和危害
未来方向
属性
IUPAC Name |
(2S,3R,4R,5R)-4-fluoro-2,3,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h2-6,8,10-12H,1H2/t3-,4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEGLMFBNPWYQO-KVTDHHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236617 | |
| Record name | 4-Deoxy-4-fluoromannose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Deoxy-4-fluoro-D-mannose | |
CAS RN |
87764-47-4 | |
| Record name | 4-Deoxy-4-fluoromannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087764474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Deoxy-4-fluoromannose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Deoxy-4-fluoro-D-mannose disrupt protein glycosylation?
A1: 4FMan exerts its effect by interfering with the dolichol pathway, a critical stage in N-linked glycosylation. Specifically, its guanosine diphosphate ester (GDP-4FMan) competitively inhibits the enzyme responsible for adding mannose units to the growing oligosaccharide chain on dolichol pyrophosphate. [] This blockage primarily occurs during the formation of Dol-PP-(GlcNAc)2Man2, leading to truncated lipid-linked oligosaccharides. [] While 4FMan is metabolized into GDP-4FMan and Dol-P-4FMan within cells, both exhibit limited substrate activity with relevant enzymes, further contributing to the disruption of normal glycosylation. []
Q2: How does the action of 4-Deoxy-4-fluoro-D-mannose differ from 3-Deoxy-3-fluoro-D-mannose in Saccharomyces cerevisiae?
A2: While both 4FMan and 3-deoxy-3-fluoro-D-mannose (3FMan) are mannose analogues, they demonstrate differing levels of uptake and metabolic conversion in Saccharomyces cerevisiae. 4FMan is readily transported into yeast cells and efficiently converted into its respective sugar nucleotides, including 4-deoxy-4-fluoro-D-mannose 1,6-bisphosphate, 4-deoxy-4-fluoro-D-mannose 6-phosphate, and GDP-4FMan. [] This ultimately leads to the incorporation of radioactive material from 4FMan into cell wall polysaccharides. [] Conversely, 3FMan exhibits poorer transport into yeast cells and less efficient conversion into sugar nucleotides, resulting in significantly less incorporation into the cell wall fraction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



